![molecular formula C18H23N3O2S B4088536 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide](/img/structure/B4088536.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
描述
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as CYT387, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway. This pathway plays a crucial role in many cellular processes, including immune response, hematopoiesis, and inflammation. Dysregulation of this pathway has been implicated in several diseases, including cancer, autoimmune disorders, and myeloproliferative neoplasms. CYT387 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is a selective inhibitor of JAK2 and other JAK family members. JAKs are intracellular tyrosine kinases that play a crucial role in the JAK-STAT signaling pathway. Upon activation by cytokines or growth factors, JAKs phosphorylate STATs, which then translocate to the nucleus and regulate gene expression. Dysregulation of this pathway has been implicated in several diseases, including cancer and autoimmune disorders. By inhibiting JAKs, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide suppresses the JAK-STAT signaling pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide inhibits cell proliferation and induces apoptosis in a dose-dependent manner. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been shown to inhibit angiogenesis and modulate the immune response. In vivo studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide suppresses tumor growth and prolongs survival in preclinical models of leukemia, myelofibrosis, and solid tumors.
实验室实验的优点和局限性
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in disease. It is a selective inhibitor of JAK2 and other JAK family members, making it a valuable tool for studying the specific functions of these kinases. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been extensively studied in preclinical models of cancer, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide and its role in disease. One area of focus is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area of focus is the identification of biomarkers that can predict response to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide treatment. Additionally, there is a need for further research on the safety and tolerability of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in clinical trials, as well as its long-term effects on disease progression and patient outcomes.
科学研究应用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of cancer, including leukemia, myelofibrosis, and solid tumors. In these studies, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been shown to inhibit JAK2 and other JAK family members, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been shown to modulate the immune response, leading to enhanced anti-tumor activity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is currently being evaluated in clinical trials for the treatment of myelofibrosis, polycythemia vera, and acute myeloid leukemia.
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-15(23-14-11-7-4-8-12-14)16(22)19-18-21-20-17(24-18)13-9-5-3-6-10-13/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWKYQOKFBYEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2CCCCC2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。